molecular formula C12H6Cl2N4O B8700383 4-Chloro-N-(4-chloropyrimidin-5-yl)-3-cyanobenzamide CAS No. 918880-63-4

4-Chloro-N-(4-chloropyrimidin-5-yl)-3-cyanobenzamide

Cat. No. B8700383
CAS RN: 918880-63-4
M. Wt: 293.10 g/mol
InChI Key: QKTWFMUNZFWBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(4-chloropyrimidin-5-yl)-3-cyanobenzamide is a useful research compound. Its molecular formula is C12H6Cl2N4O and its molecular weight is 293.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-N-(4-chloropyrimidin-5-yl)-3-cyanobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N-(4-chloropyrimidin-5-yl)-3-cyanobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

918880-63-4

Molecular Formula

C12H6Cl2N4O

Molecular Weight

293.10 g/mol

IUPAC Name

4-chloro-N-(4-chloropyrimidin-5-yl)-3-cyanobenzamide

InChI

InChI=1S/C12H6Cl2N4O/c13-9-2-1-7(3-8(9)4-15)12(19)18-10-5-16-6-17-11(10)14/h1-3,5-6H,(H,18,19)

InChI Key

QKTWFMUNZFWBPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CN=CN=C2Cl)C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-3-cyanobenzoic acid (7.01 g, 38.6 mmol) was suspended in benzene (70 mL). Thionyl chloride (3.6 mL, 49.6 mmol) was added to the suspension, and the mixture was refluxed with heating for 4 hours. The reaction liquid was condensed under reduced pressure. 5-Amino-4-chloropyrimidine (5.00 g, 38.6 mmol), dichloromethane (70 mL), and pyridine (3.6 mL, 44.5 mmol) were added to the obtained acid chloride. The mixture was stirred at room temperature for 7 hours. Chloroform (50 mL) and water (50 mL) was added to the reaction solution to filtrate crystals. The obtained crystals were washed with chloroform (20 mL) and water (20 mL), and air-dried to obtain 7.35 g (yield: 65%) of the subject compound as white crystals. Further, 0.62 g (yield: 8%) of the subject compound was obtained from a mixed solution of mother liquid and washings as pale brown crystals (secondary crystals). The total yield was 73%.
Quantity
7.01 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
3.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
65%

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